10-Methoxy-2,2-dimethyl-8,9-dihydrocyclopenta[c]pyrano[2,3-h]chromen-4,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-2,2-dimethyl-8,9-dihydrocyclopenta[c]pyrano[2,3-h]chromen-4,6-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of phloroglucinol as a starting material. The process includes several key steps such as cyclization, methylation, and oxidation under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
10-Methoxy-2,2-dimethyl-8,9-dihydrocyclopenta[c]pyrano[2,3-h]chromen-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the methoxy group is present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or ethers.
Scientific Research Applications
10-Methoxy-2,2-dimethyl-8,9-dihydrocyclopenta[c]pyrano[2,3-h]chromen-4,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 10-Methoxy-2,2-dimethyl-8,9-dihydrocyclopenta[c]pyrano[2,3-h]chromen-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 5-Methoxy-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Uniqueness
10-Methoxy-2,2-dimethyl-8,9-dihydrocyclopenta[c]pyrano[2,3-h]chromen-4,6-dione is unique due to its specific structural features, such as the presence of a methoxy group and the cyclopenta[c]pyrano[2,3-h]chromene core. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C18H18O5 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
9-methoxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraene-3,16-dione |
InChI |
InChI=1S/C18H18O5/c1-18(2)8-11(19)15-13(23-18)7-12(21-3)14-9-5-4-6-10(9)17(20)22-16(14)15/h7H,4-6,8H2,1-3H3 |
InChI Key |
NJHNAYMJAKUUTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C3C(=C(C=C2O1)OC)C4=C(CCC4)C(=O)O3)C |
Origin of Product |
United States |
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